N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is designed for specific applications in scientific research, potentially involving biochemical pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to expose reactive sites for the next coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Potential oxidation of amino acid side chains.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving reactive side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can restore thiol groups.
Scientific Research Applications
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating protein-protein interactions and signaling pathways.
Medicine: Developing peptide-based therapeutics or diagnostics.
Industry: Creating specialized materials or catalysts.
Mechanism of Action
The mechanism of action involves the interaction of the peptide with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering protein conformation. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-lysine: Similar structure with lysine instead of ornithine.
N-Tetradecanoylglycyl-L-alanyl-L-glutaminyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-arginine: Contains arginine instead of ornithine.
Properties
CAS No. |
663178-43-6 |
---|---|
Molecular Formula |
C38H70N10O10 |
Molecular Weight |
827.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C38H70N10O10/c1-5-6-7-8-9-10-11-12-13-14-15-18-30(51)43-22-31(52)44-25(4)33(53)45-26(19-20-29(39)50)34(54)48-32(24(2)3)36(56)47-28(23-49)35(55)46-27(37(57)58)17-16-21-42-38(40)41/h24-28,32,49H,5-23H2,1-4H3,(H2,39,50)(H,43,51)(H,44,52)(H,45,53)(H,46,55)(H,47,56)(H,48,54)(H,57,58)(H4,40,41,42)/t25-,26-,27-,28-,32-/m0/s1 |
InChI Key |
OBXRITPLBTWWPF-PZOFJGTJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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